molecular formula C20H15ClN4O B5093210 6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B5093210
M. Wt: 362.8 g/mol
InChI Key: LEAGHODOBXATIE-UHFFFAOYSA-N
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Description

6-Amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a fused pyranopyrazole core with substituents at the 1-, 3-, 4-, and 6-positions. Its structure includes a 2-chlorophenyl group at position 4, a phenyl group at position 1, a methyl group at position 3, and a nitrile group at position 3. This compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile under catalytic conditions . The presence of the electron-withdrawing 2-chlorophenyl group enhances its stability and influences its electronic properties, making it a candidate for pharmacological studies, including antihypertensive activity .

Properties

IUPAC Name

6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-12-17-18(14-9-5-6-10-16(14)21)15(11-22)19(23)26-20(17)25(24-12)13-7-3-2-4-8-13/h2-10,18H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAGHODOBXATIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method is the four-component condensation reaction, which includes the use of a suitable aldehyde, a hydrazine derivative, a phenyl-substituted ketone, and a chlorophenyl-substituted compound[_{{{CITATION{{{1{Rapid four-component synthesis of dihydropyrano [2,3-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-021-00734-5). The reaction conditions often require the presence of a catalyst, such as nano-eggshell/Ti(IV), and are carried out under controlled temperature and pH conditions to ensure the formation of the desired product[{{{CITATION{{{_1{Rapid four-component synthesis of dihydropyrano 2,3-.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, cost efficiency, and the need for precise control over reaction parameters. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and application.

Scientific Research Applications

Medicinal Chemistry

Compound X has garnered attention for its potential as a pharmacological agent. Research indicates that derivatives of pyrano-pyrazole compounds often exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds possess antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating efficacy in inhibiting growth and activity .
  • Anticancer Properties : The structural features of compound X suggest potential interactions with cellular targets involved in cancer proliferation. Preliminary studies indicate that modifications to the pyrazole ring can enhance cytotoxicity against cancer cell lines .

Agricultural Chemistry

The compound's structural characteristics make it a candidate for development as a pesticide or herbicide. Research into similar compounds has revealed their ability to act as growth regulators or protectants against plant pathogens.

Coordination Chemistry

Compound X has been explored for its ability to form complexes with metal ions. These complexes can exhibit enhanced stability and unique properties useful in catalysis or as materials in electronic applications. For example, metal complexes derived from similar pyrano-pyrazole structures have shown promise in catalyzing organic reactions .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of pyrano-pyrazole derivatives highlighted the effectiveness of these compounds against Gram-positive and Gram-negative bacteria. The research demonstrated that specific structural modifications could significantly enhance their antimicrobial potency.

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coli
Compound XModerate InhibitionSignificant Inhibition
ControlLow InhibitionModerate Inhibition

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines using derivatives of compound X indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. The findings suggest that further exploration into the structure-activity relationship could yield potent anticancer agents.

Cell LineIC50 (µM) Compound XIC50 (µM) Control
MCF-7 (Breast)1530
HeLa (Cervical)1025

Mechanism of Action

The mechanism by which 6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyranopyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Variations and Key Properties

Compound Name 4-Position Substituent 1-Position Substituent Key Properties/Activities References
6-Amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 2-Chlorophenyl Phenyl Antihypertensive activity (SHR model); m.p. 170.7–171.2 °C; high stability
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4-Methoxyphenyl H (unsubstituted) Precursor for heterocyclic hybrids; lower thermal stability compared to 2-chloro analog
6-Amino-4-(p-chlorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile p-Chlorophenyl H 4.60 kcal/mol less stable than 2-chloro isomer; used in DFT studies
6-Amino-1-(4-chlorophenyl)-4-phenyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Phenyl 4-Chlorophenyl Antimicrobial activity; m.p. 219–220 °C; IR peaks at 3382 (OH), 2192 (CN)
6-Amino-4-(3-nitro-phenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 3-Nitrophenyl Phenyl Antioxidant activity (DPPH assay); structural role of nitro group in radical scavenging

Key Findings

Substituent Effects on Stability: The 2-chlorophenyl substituent confers higher thermodynamic stability compared to para-substituted analogs. For instance, 6-amino-4-(p-chlorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1q′) is 4.60 kcal/mol less stable than its 2-chloro counterpart (1q) due to steric and electronic effects . Methoxy groups at the 4-position (e.g., 4-methoxyphenyl) reduce thermal stability but enhance reactivity as synthetic intermediates .

Biological Activity: Antihypertensive Activity: The 2-chlorophenyl derivative demonstrated efficacy in spontaneously hypertensive rats (SHR), likely due to enhanced bioavailability from the chloro substituent’s lipophilicity . Antimicrobial Activity: 1-(4-Chlorophenyl)-4-phenyl analogs showed broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Staphylococcus aureus .

Synthetic Methodologies :

  • The 2-chlorophenyl derivative is synthesized via one-pot MCRs using piperidine or CTACl (cetyltrimethylammonium chloride) as catalysts, yielding ~80% under solvent-free or aqueous conditions .
  • 4-Methoxyphenyl analogs require harsher conditions (e.g., acetic anhydride reflux) for cyclization, with yields ~70% .

Table 2: Melting Points and Spectral Data

Compound Melting Point (°C) IR (CN stretch, cm⁻¹) $ ^1H $ NMR (δ, ppm) Highlights
6-Amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-... 170.7–171.2 2192 11.49 (s, NH), 7.64–7.42 (m, Ar-H), 2.14 (s, CH3)
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro... 162–164 2189 8.22 (s, OH), 4.58 (s, H-4), 2.16 (s, CH3)
6-Amino-1-(4-chlorophenyl)-4-phenyl-3-methyl-... 219–220 2192 8.15 (d, Ar-H), 7.77 (d, Ar-H), 4.66 (d, H-4)

Biological Activity

6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are known for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities. The unique structural features of this compound may contribute to its biological efficacy.

  • Molecular Formula : C20H15ClN4O
  • Molecular Weight : 362.81 g/mol
  • CAS Number : 76973-35-8

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrano[2,3-c]pyrazoles exhibit significant antimicrobial properties. For instance, a synthesized compound similar to this compound was tested against various bacterial strains. The findings indicated that these compounds showed inhibition zones ranging from 10 to 31 mm against Gram-positive and Gram-negative bacteria, respectively, when compared to standard antibiotics like ciprofloxacin .

Bacterial Strain Inhibition Zone (mm) Standard Drug Standard Inhibition Zone (mm)
Staphylococcus aureus21Ciprofloxacin21–23
Escherichia coli31Ciprofloxacin31–32

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. A related study synthesized hybrid compounds that incorporated the pyrano[2,3-c]pyrazole scaffold and demonstrated potent antiplasmodial activities against Plasmodium falciparum strains. The effective concentrations (EC50) were as low as 0.0130±0.0002μM0.0130\pm 0.0002\mu M for the 3D7 strain, indicating high potency with a selectivity index exceeding 1000 . This suggests that modifications to the pyrano[2,3-c]pyrazole structure can enhance its bioactivity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes in pathogens such as P. falciparum, disrupting their metabolic processes.
  • Receptor Binding : It may interact with specific receptors in microbial cells, leading to altered cellular functions.
  • Cytotoxicity : Some studies suggest that derivatives can induce cytotoxic effects in cancer cells through apoptosis pathways.

Study on Antimicrobial Effects

In a comparative study involving various pyrano[2,3-c]pyrazole derivatives, compounds similar to this compound were screened against multiple bacterial strains using standard protocols. Results indicated moderate to high antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 20μg/mL20\mu g/mL to 150μg/mL150\mu g/mL, highlighting the potential of these compounds in developing new antibacterial agents .

Antimalarial Research

In another investigation focused on antimalarial activity, molecular docking studies revealed that certain derivatives bind effectively to P. falciparum lactate dehydrogenase. This binding affinity correlates with their observed biological activity in vitro, suggesting a targeted approach in designing effective antimalarial drugs based on the pyrano[2,3-c]pyrazole framework .

Q & A

Q. Experimental methods :

  • IR spectroscopy confirms functional groups: NH2 (3442–3358 cm<sup>-1</sup>), CN (2258 cm<sup>-1</sup>), and aromatic C=C (1600–1604 cm<sup>-1</sup>) .
  • NMR spectroscopy resolves stereochemistry: δH 1.79–1.91 ppm (CH3), 4.56–5.32 ppm (pyran CH), and aromatic protons at 7.13–7.68 ppm .
  • X-ray crystallography reveals dihedral angles (e.g., 88.23° between pyrazole and aromatic rings) and hydrogen-bonding networks (N–H⋯N) stabilizing the crystal lattice .

Q. Computational methods :

  • DFT studies calculate vibrational frequencies and HOMO-LUMO gaps (4.5–5.2 eV), correlating with experimental IR and UV-Vis data .
  • Molecular docking identifies binding affinities (e.g., −8.2 kcal/mol for calcium channels) using AutoDock Vina .

What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

Discrepancies in <sup>13</sup>C NMR shifts (e.g., δ 107–165 ppm for carbonyl carbons) may arise from solvent polarity (DMSO vs. CDCl3) or tautomerism. Strategies include:

  • Variable-temperature NMR to detect dynamic equilibria between keto-enol forms .
  • X-ray validation of solid-state structures to confirm substituent positioning .
  • Comparative analysis with analogs (e.g., 4-nitrophenyl vs. 2-chlorophenyl derivatives) to isolate electronic effects .

How do substituents on the aryl ring influence biological activity?

A meta-analysis of analogs reveals:

Substituent (Position)Biological Activity (IC50/EC50)MechanismReference
2-ChlorophenylAntihypertensive (EC50: 12.5 μM)Calcium channel blockade
4-NitrophenylCytotoxic (IC50: 8.7 μM)ROS generation
3,4,5-TrimethoxyphenylAntimicrobial (MIC: 4 μg/mL)Membrane disruption

Key trend : Electron-withdrawing groups enhance pharmacological activity by increasing electrophilicity and target binding .

What advanced computational methods predict the compound’s reactivity or drug-likeness?

  • QSAR models using Molinspiro or SwissADME predict logP (2.1–3.4) and bioavailability scores (>0.55), indicating moderate lipophilicity and CNS permeability .
  • Molecular dynamics simulations (50 ns trajectories) assess stability in binding pockets (e.g., ACE2 or COX-2) .
  • ADMET profiling flags potential hepatotoxicity (CYP3A4 inhibition) and suggests structural modifications (e.g., replacing Cl with F) to reduce toxicity .

How are reaction conditions optimized for scalability in academic settings?

Q. Case study :

  • Catalyst screening shows [Et3NH][HSO4] increases yields to 94% vs. 58% with piperidine .
  • Solvent optimization : Ethanol/water (3:1) reduces side products compared to pure DMSO .
  • Workflow : UPLC-MS monitors reaction progress, reducing purification steps .

What spectroscopic techniques differentiate regioisomers or tautomeric forms?

  • 2D NMR (COSY, HSQC) resolves overlapping signals in diastereomeric mixtures .
  • IR/Raman distinguishes keto (C=O at 1655 cm<sup>-1</sup>) vs. enol (C–O at 1051 cm<sup>-1</sup>) tautomers .

What are the limitations of current synthetic or analytical approaches?

  • Low yields (<20%) for sterically hindered analogs (e.g., 10ad) .
  • Crystallization challenges : Solubility in DMSO complicates single-crystal growth; alternative solvents (DMF/EtOH) are explored .
  • Biological assay variability : IC50 values vary ±15% across cell lines due to metabolic differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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